(E)-2-methyl-5-(2-(thiophen-2-ylmethylene)hydrazinyl)oxazole-4-carbonitrile
Description
Properties
IUPAC Name |
2-methyl-5-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4OS/c1-7-13-9(5-11)10(15-7)14-12-6-8-3-2-4-16-8/h2-4,6,14H,1H3/b12-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFXHNWMNUCTKL-WUXMJOGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)NN=CC2=CC=CS2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=C(O1)N/N=C/C2=CC=CS2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-methyl-5-(2-(thiophen-2-ylmethylene)hydrazinyl)oxazole-4-carbonitrile is a compound of increasing interest in the field of medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its synthesis, cytotoxicity against various cancer cell lines, and underlying mechanisms of action.
Chemical Structure and Synthesis
The molecular formula of this compound is , with a molecular weight of 232.26 g/mol. The compound is synthesized through a visible-light-mediated domino reaction involving thiosemicarbazide, heteroaryl aldehydes, and 1,3-diketones, which has been shown to produce high yields and regioselectivity in the formation of the desired product .
Cytotoxic Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various human cancer cell lines. The following table summarizes the cytotoxicity results across different cell lines:
| Cell Line | Survival Percentage at 10 μM | IC50 (μM) |
|---|---|---|
| BxPC-3 | 23.85–26.45% | 1.69–2.20 |
| MOLT-4 | 30.08–33.30% | Not specified |
| MCF-7 | 44.40–47.63% | Not specified |
| A-549 | Moderate activity | Not specified |
The compound showed particularly potent activity against BxPC-3 pancreatic cancer cells, with an IC50 value ranging from 1.69 to 2.20 μM, indicating its potential as a lead compound for further development in cancer therapy .
The mechanisms underlying the cytotoxic effects of this compound involve several key pathways:
- Induction of Apoptosis : The compound has been shown to significantly induce apoptosis in cancer cells, evidenced by increased caspase-3/7 activity and modulation of apoptotic markers such as Bcl2 and Bax .
- Cell Cycle Arrest : It causes robust cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation. This effect is attributed to the inhibition of tubulin polymerization .
- Mitochondrial Dysfunction : The compound also leads to a loss of mitochondrial membrane potential, which is a hallmark of early apoptotic events .
Case Studies and Research Findings
Recent studies have highlighted the promising therapeutic potential of this compound:
- Study on BxPC-3 Cells : A detailed investigation into its effects on BxPC-3 cells revealed that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through both intrinsic and extrinsic pathways .
- Comparison with Doxorubicin : The cytotoxicity profile was compared to doxorubicin, a standard chemotherapeutic agent, showing comparable efficacy against certain cancer types, thus positioning this compound as a potential alternative or adjunct to existing therapies .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (E)-2-methyl-5-(2-(thiophen-2-ylmethylene)hydrazinyl)oxazole-4-carbonitrile?
- Methodology : The compound can be synthesized via a multi-step condensation reaction. First, thiophene-2-carbaldehyde reacts with hydrazine to form the hydrazinylidene intermediate. This intermediate is then coupled with a substituted oxazole precursor (e.g., 2-methyl-5-hydrazinyloxazole-4-carbonitrile) under reflux in ethanol or methanol. Purification involves recrystallization from dimethylformamide (DMF) or ethanol/water mixtures, as demonstrated for analogous thiophene-oxazole hybrids . Yield optimization may require adjusting reaction time (12-24 hours), temperature (60-80°C), and stoichiometric ratios of reactants.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the (E)-configuration of the hydrazone bond and substituent positions. For example, the thiophene proton signals typically appear at δ 6.8–7.5 ppm, while the oxazole methyl group resonates near δ 2.5 ppm .
- Infrared (IR) Spectroscopy : Key peaks include C≡N stretching (~2220 cm), C=N (hydrazone, ~1600 cm), and thiophene ring vibrations (~690 cm) .
- Elemental Analysis : Verify C, H, N, and S content to confirm purity (>95%) .
Q. How can density functional theory (DFT) be applied to study this compound’s electronic properties?
- Methodology : Optimize the molecular geometry using hybrid functionals like B3LYP (Becke’s three-parameter exchange and Lee-Yang-Parr correlation) with a 6-311++G(d,p) basis set. Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge transfer properties. Validate results against experimental UV-Vis spectra .
Advanced Research Questions
Q. How can discrepancies between spectroscopic data and X-ray crystallography results be resolved?
- Methodology : If NMR suggests a planar hydrazone configuration while crystallography shows non-coplanarity, perform conformational analysis using DFT. Compare computed NMR chemical shifts (GIAO method) with experimental data to identify dominant conformers in solution. For crystallographic refinement, use SHELXL with Hirshfeld atom refinement (HAR) to resolve ambiguities in electron density maps .
Q. What strategies improve synthetic yield and purity in large-scale synthesis?
- Methodology :
- Solvent Optimization : Replace ethanol with acetonitrile or DMF to enhance solubility of intermediates.
- Catalysis : Introduce catalytic acetic acid or piperidine to accelerate hydrazone formation .
- Workup : Use column chromatography (silica gel, ethyl acetate/hexane) for intermediates prone to side products.
Q. How can in silico methods predict this compound’s bioactivity and pharmacokinetics?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., antimicrobial enzymes). Validate with experimental IC values from assays like broth microdilution (for antimicrobial activity) or DPPH scavenging (antioxidant) .
- ADMET Prediction : Employ SwissADME or pkCSM to estimate solubility, metabolic stability, and toxicity. Key parameters include LogP (~2.5 for optimal membrane permeability) and PAINS filters to rule out promiscuous binding .
Q. What mechanistic insights can be gained from studying its interaction with human serum albumin (HSA)?
- Methodology : Use fluorescence quenching assays (e.g., Stern-Volmer analysis) to determine binding constants () and thermodynamic parameters (ΔH, ΔS). Synchronous fluorescence spectroscopy can identify conformational changes in HSA near tryptophan residues. Compare results with molecular dynamics simulations to map binding sites .
Data Contradiction Analysis
Q. How to address conflicting reactivity predictions between DFT and experimental results?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
